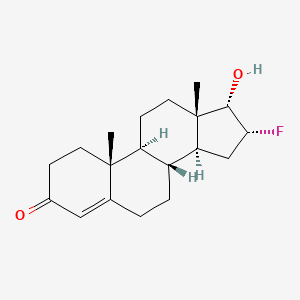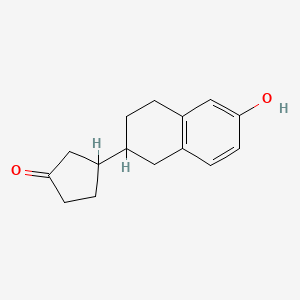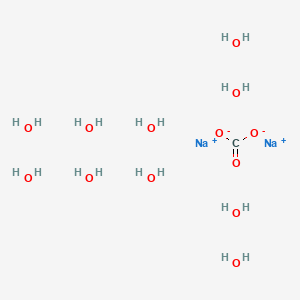
Natriumcarbonat-Decahydrat
Übersicht
Beschreibung
Sodium carbonate decahydrate, commonly known as washing soda, is a crystalline compound with the chemical formula Na₂CO₃·10H₂O. It is an efflorescent substance, meaning it can lose water of crystallization when exposed to air. This compound is widely used in various industrial and household applications due to its alkaline properties and ability to soften water .
Wissenschaftliche Forschungsanwendungen
Sodium carbonate decahydrate has a wide range of applications in scientific research and industry :
Chemistry: Used as a reagent in qualitative analysis and as a standard in titrations.
Biology: Employed in buffer solutions and as a pH regulator.
Medicine: Utilized in some dermatological treatments and as an emergency emetic in veterinary medicine.
Industry: Integral in glass manufacturing, paper making, soap and detergent production, and textile processing.
Wirkmechanismus
Target of Action
Sodium carbonate decahydrate primarily targets the acidic components in various environments, acting as a strong base . It is often used as an antacid, neutralizing gastric acid .
Mode of Action
When dissolved in water, sodium carbonate decahydrate forms carbonic acid and sodium hydroxide . As a strong base, sodium hydroxide neutralizes acids, thereby acting as an antacid . The carbonic acid formed dissociates into bicarbonate and hydrogen ions . This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells .
Biochemical Pathways
The primary biochemical pathway affected by sodium carbonate decahydrate is the carbonic acid-bicarbonate buffering system . Carbon dioxide from tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid . The carbonic acid then dissociates into bicarbonate and hydrogen ions .
Pharmacokinetics
The pharmacokinetics of sodium carbonate decahydrate are largely determined by its solubility in water . It is readily soluble in water, which facilitates its distribution and action . .
Result of Action
The action of sodium carbonate decahydrate results in the neutralization of acids, leading to an increase in pH . This can have various molecular and cellular effects, depending on the specific context. For instance, in the stomach, it can neutralize gastric acid, providing relief from acid indigestion .
Action Environment
The action of sodium carbonate decahydrate can be influenced by various environmental factors. For example, the efflorescence of sodium carbonate decahydrate, which is required to form its monohydrate, has been studied under different atmospheric water vapor pressures . The results indicated that the reaction is controlled by the surface reaction at the top surface of sodium carbonate decahydrate particles and subsequent advancement of the reaction interface toward the center and bottom of these particles . The apparent activation energy was determined considering the effect of water vapor pressure .
Biochemische Analyse
Biochemical Properties
Sodium carbonate decahydrate acts as a strong base and is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its ability to alter pH levels. For instance, sodium carbonate decahydrate can activate certain enzymes by providing an optimal alkaline environment. It also interacts with proteins by inducing conformational changes that can affect their activity and stability. Additionally, sodium carbonate decahydrate can chelate metal ions, which can influence the activity of metalloenzymes and other metal-dependent biomolecules .
Cellular Effects
Sodium carbonate decahydrate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, sodium carbonate decahydrate can modulate the activity of signaling molecules such as cyclic AMP (cAMP) by affecting the pH of the cellular environment. This, in turn, can impact gene expression and metabolic pathways. Sodium carbonate decahydrate can also affect cellular metabolism by altering the activity of enzymes involved in metabolic processes .
Molecular Mechanism
At the molecular level, sodium carbonate decahydrate exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, and induce conformational changes that affect their activity. Sodium carbonate decahydrate can also inhibit or activate enzymes by altering the pH of the environment, which can affect the ionization state of amino acid residues in the active site. Additionally, sodium carbonate decahydrate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium carbonate decahydrate can change over time. The stability and degradation of sodium carbonate decahydrate can influence its long-term effects on cellular function. For example, sodium carbonate decahydrate can gradually lose its effectiveness as a pH regulator due to degradation or interaction with other compounds. Long-term exposure to sodium carbonate decahydrate can also lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of sodium carbonate decahydrate vary with different dosages in animal models. At low doses, sodium carbonate decahydrate can act as a mild pH regulator and enzyme activator. At high doses, it can have toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the impact of sodium carbonate decahydrate becomes more pronounced at certain concentrations .
Metabolic Pathways
Sodium carbonate decahydrate is involved in various metabolic pathways, including those related to pH regulation and ion homeostasis. It interacts with enzymes and cofactors that are involved in these pathways, such as carbonic anhydrase and bicarbonate transporters. Sodium carbonate decahydrate can also affect metabolic flux and metabolite levels by altering the activity of enzymes involved in key metabolic processes .
Transport and Distribution
Within cells and tissues, sodium carbonate decahydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Sodium carbonate decahydrate can also accumulate in specific cellular compartments, where it can exert its effects on local pH and enzyme activity .
Subcellular Localization
Sodium carbonate decahydrate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments have distinct pH levels and enzyme compositions. Targeting signals and post-translational modifications can direct sodium carbonate decahydrate to specific organelles, where it can modulate cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium carbonate decahydrate can be synthesized through the Solvay process, which involves the following steps :
Purification of Brine: Concentrated brine solution is purified to remove impurities like calcium and magnesium.
Formation of Sodium Hydrogen Carbonate: Carbon dioxide is passed through an ammoniated brine solution, forming sodium hydrogen carbonate. [ \text{NH}_3(\text{aq}) + \text{CO}_2(\text{g}) + \text{NaCl}(\text{aq}) + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3(\text{s}) + \text{NH}_4\text{Cl}(\text{aq}) ]
Formation of Sodium Carbonate: Sodium hydrogen carbonate is heated to form sodium carbonate. [ 2\text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Crystallization: Sodium carbonate is dissolved in water and crystallized to form sodium carbonate decahydrate.
Industrial Production Methods: The industrial production of sodium carbonate decahydrate primarily uses the Solvay process due to its efficiency and cost-effectiveness. The process involves the recovery of ammonia, making it environmentally friendly .
Types of Reactions:
Acid-Base Reactions: Sodium carbonate decahydrate reacts with acids to produce carbon dioxide, water, and a corresponding salt. [ \text{Na}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} ]
Precipitation Reactions: It reacts with calcium and magnesium ions to form insoluble carbonates, which is useful in water softening.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, calcium hydroxide.
Major Products Formed:
Carbon Dioxide: Formed during acid-base reactions.
Sodium Salts: Formed as a by-product in various reactions.
Vergleich Mit ähnlichen Verbindungen
Sodium Bicarbonate (NaHCO₃):
Sodium Carbonate (Na₂CO₃):
Uniqueness: Sodium carbonate decahydrate is unique due to its high water content, making it particularly effective in applications requiring hydration and water softening. Its crystalline structure also makes it suitable for use in detergents and cleaning agents .
Eigenschaften
CAS-Nummer |
6132-02-1 |
|---|---|
Molekularformel |
CH4NaO4 |
Molekulargewicht |
103.03 g/mol |
IUPAC-Name |
disodium;carbonate;decahydrate |
InChI |
InChI=1S/CH2O3.Na.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |
InChI-Schlüssel |
RGBMRUSMRXNIDE-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Kanonische SMILES |
C(=O)(O)O.O.[Na] |
Key on ui other cas no. |
6132-02-1 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
6106-20-3 |
Synonyme |
disodium carbonate, 14C-labeled cpd disodium carbonate, heptahydrate disodium carbonate, monohydrate monosodium carbonate, 14C-labeled cpd monosodium carbonate, monohydrate sodium carbonate sodium carbonate (2:3), dihydrate sodium carbonate (4:5) sodium carbonate decahydrate sodium carbonate, hydrate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium carbonate decahydrate?
A1: The molecular formula of sodium carbonate decahydrate is Na2CO3·10H2O. Its molecular weight is 286.14 g/mol. []
Q2: What are the key spectroscopic characteristics of sodium carbonate decahydrate?
A2: While specific spectroscopic data is limited in the provided research, techniques like X-ray diffraction are commonly used to characterize its crystal structure. [, ]
Q3: How does sodium carbonate decahydrate behave under different temperatures?
A3: Sodium carbonate decahydrate undergoes dehydration at specific temperatures. It transitions to sodium carbonate monohydrate (Na2CO3·H2O) and then to anhydrous sodium carbonate (Na2CO3) as temperature increases. [, , ]
Q4: What are the implications of sodium carbonate decahydrate's efflorescence?
A4: Efflorescence, the loss of water molecules from the crystal structure, affects the compound's stability and physical properties, particularly at varying humidity levels. This behavior is well-documented and can be described using kinetic models. []
Q5: How is sodium carbonate decahydrate utilized in the chemical industry?
A5: It serves as a raw material for producing various sodium compounds, including sodium fluoride, sodium bicarbonate, and sodium carbonate monohydrate. It's also employed in treating industrial waste streams. [, , ]
Q6: What role does sodium carbonate decahydrate play in chemical heat pumps?
A6: Its dehydration and hydration reactions involve significant heat absorption and release, making it suitable for chemical heat pump applications, particularly for cold heat generation and storage. [, ]
Q7: Are there alternative materials to sodium carbonate decahydrate in certain applications?
A8: Yes, alternative PCMs like disodium hydrogen phosphate dodecahydrate and magnesium sulfate heptahydrate exist. Choosing the optimal material depends on specific application requirements like the desired temperature range and energy storage capacity. [, , ]
Q8: What is the environmental impact of sodium carbonate decahydrate?
A9: While generally considered safe, its use in large-scale industrial processes requires careful waste management. Strategies like recycling and minimizing discharge into water bodies are crucial. []
Q9: Can sodium carbonate decahydrate contribute to environmental contamination?
A11: Historical industrial processes involving sodium carbonate decahydrate, particularly those using chlorine, have been linked to PCDD/PCDF (dioxins and furans) contamination. This highlights the importance of understanding potential byproducts and implementing appropriate safety and remediation measures. []
Q10: How is sodium carbonate decahydrate typically quantified?
A12: Common methods include titration and gravimetric analysis. []
Q11: How is the quality of sodium carbonate decahydrate ensured?
A13: Quality control measures involve monitoring its purity, particle size distribution, and other relevant parameters during production. [, ]
Q12: What are the ongoing research areas for sodium carbonate decahydrate?
A14: Current research focuses on enhancing its performance in PCMs by addressing supercooling and improving thermal conductivity. Additionally, its use in novel chemical heat pump systems and eco-friendly waste treatment processes is being explored. [, , ]
Q13: What are the potential future applications of sodium carbonate decahydrate?
A15: With increasing interest in renewable energy and sustainable technologies, its use in advanced thermal energy storage systems, particularly for solar energy applications, holds promise. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
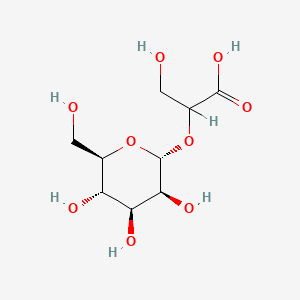
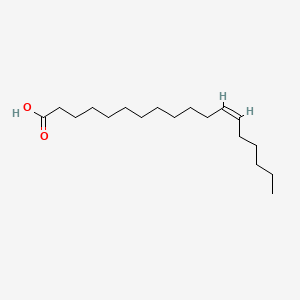
![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)
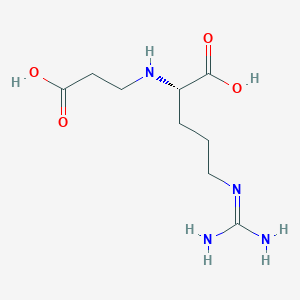
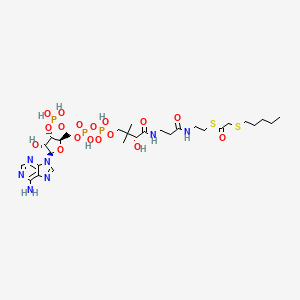

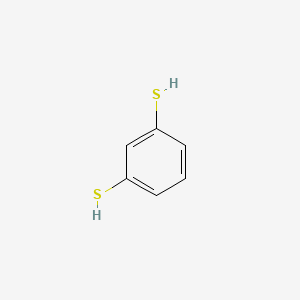
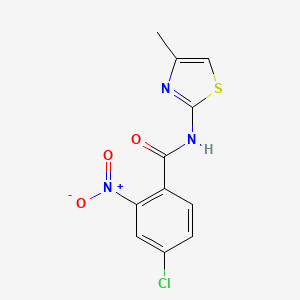
![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)
![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)
![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
![2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol](/img/structure/B1198331.png)
